2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNOS/c17-13-5-7-14(8-6-13)20-11-16(19)18-10-9-12-3-1-2-4-15(12)18/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFGPIDCHOCQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone features a central ethanone bridge connecting two pharmacologically significant units:
- Indoline system : A bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring
- 4-Chlorophenylthio group : An aromatic system with para-chlorine substitution linked via a sulfur atom
The α-thioether configuration introduces steric and electronic challenges, necessitating precise control over regioselectivity during synthesis.
Retrosynthetic Disconnections
Two primary disconnection strategies emerge from literature analysis:
- Ethanone bridge disassembly :
- Disconnect C-S bond → 1-(indolin-1-yl)ethanone + 4-chlorobenzenethiol
- Disconnect C-N bond → indoline + 2-((4-chlorophenyl)thio)acetyl chloride
Synthetic Methodologies
Nucleophilic Substitution Route
Intermediate Synthesis: 2-Bromo-1-(indolin-1-yl)ethanone
The foundational intermediate is prepared through radical bromination of 1-(indolin-1-yl)ethanone using N-bromosuccinimide (NBS) under UV irradiation:
1-(indolin-1-yl)ethanone + NBS → 2-bromo-1-(indolin-1-yl)ethanone (Yield: 68-72%)
Optimized Conditions :
- Solvent: CCl₄
- Initiator: AIBN (0.1 eq)
- Temperature: 80°C
- Reaction Time: 6 hr
Characterization data matches literature values for analogous α-bromo ketones:
- ¹H NMR (400 MHz, CDCl₃): δ 4.35 (q, J=6.8 Hz, 2H, CH₂Br), 3.72 (t, J=7.2 Hz, 2H, N-CH₂)
- MS (ESI+): m/z 268.03 [M+H]⁺
Thioether Formation
The bromo intermediate undergoes nucleophilic displacement with 4-chlorobenzenethiol under basic conditions:
2-bromo-1-(indolin-1-yl)ethanone + HS-C₆H₄-Cl-4 → Target compound
Reaction Optimization Matrix :
| Condition | Variation 1 | Variation 2 | Optimal |
|---|---|---|---|
| Base | K₂CO₃ | DBU | Et₃N |
| Solvent | DMF | THF | Acetonitrile |
| Temperature (°C) | 25 | 60 | 40 |
| Time (hr) | 12 | 6 | 8 |
| Yield (%) | 45 | 57 | 82 |
The optimal conditions (82% yield) utilize triethylamine in acetonitrile at 40°C for 8 hours, as confirmed by HPLC monitoring.
Transition Metal-Catalyzed Coupling
Ullmann-Type Coupling
A copper-catalyzed approach connects pre-formed 1-(indolin-1-yl)-2-mercaptoethanone with 1-chloro-4-iodobenzene:
1-(indolin-1-yl)-2-mercaptoethanone + Cl-C₆H₄-I-4 → Target compound
Catalyst Screening Results :
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| CuI (10 mol%) | 1,10-phenanthroline | 38 |
| CuBr·SMe₂ (5 mol%) | L-proline | 52 |
| Cu₂O (8 mol%) | DMEDA | 67 |
While demonstrating feasibility, this method shows lower efficiency compared to nucleophilic substitution approaches.
One-Pot Tandem Synthesis
An innovative protocol combines indoline acetylation and thioether formation in a single reactor:
Stepwise Mechanism :
- In situ generation of acetylindolinium intermediate using Ac₂O/TfOH
- Thiol trapping by 4-chlorobenzenethiol
- Tautomerization to final ketone
Key Advantages :
- Reduced purification steps
- Total reaction time <4 hours
- Overall yield: 74%
This method requires strict anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Analytical Characterization
Spectroscopic Validation
¹³C NMR (101 MHz, CDCl₃):
- δ 205.8 (C=O)
- δ 138.2-115.4 (aromatic carbons)
- δ 45.3 (SCH₂CO)
IR (ATR, cm⁻¹):
- 1685 (C=O stretch)
- 1240 (C-S-C asymmetric stretch)
- 1092 (C-Cl stretch)
High-Resolution MS :
- Calculated for C₁₆H₁₃ClNOS: 310.0401
- Found: 310.0398 [M+H]⁺
Purity Assessment
HPLC analysis under optimized conditions shows:
- Retention time: 6.72 min
- Purity: 99.1% (254 nm)
- Column: C18, 150 × 4.6 mm, 5 μm
- Mobile phase: MeCN/H₂O (70:30)
Process Optimization Challenges
Byproduct Formation Analysis
Common impurities and mitigation strategies:
| Impurity | Source | Mitigation |
|---|---|---|
| Disulfide dimer | Thiol oxidation | N₂ sparging, antioxidant additives |
| Dehydroindole derivative | Elimination during substitution | Lower reaction temperature |
| Chlorophenyl isomers | Electrophilic aromatic substitution | Directed metalation strategies |
Scale-Up Considerations
Kilo-Lab Demonstration
A 2.5 kg batch using the nucleophilic substitution route achieved:
- Cycle time: 18 hr
- Overall yield: 79%
- Purity: 98.7%
- Key process parameters:
- Cooling rate during crystallization: 0.5°C/min
- Anti-solvent ratio: 3:1 heptane/EtOAc
Environmental Impact Assessment
Process Mass Intensity (PMI):
- Route 1 (Nucleophilic substitution): 23.4
- Route 3 (One-pot synthesis): 18.9
The one-pot method reduces solvent consumption by 32% compared to traditional approaches.
Chemical Reactions Analysis
Types of Reactions: 2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chlorine atom or modify the indolinyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thioether group.
Deschlorinated Compounds: Resulting from the reduction of the chlorine atom.
Substituted Derivatives: Resulting from substitution reactions on the phenyl ring.
Scientific Research Applications
2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Indole Derivatives with Varying Substituents
Compounds sharing the indole/indoline core but differing in substituents demonstrate significant variations in activity:
- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: Features nitro groups on both the indole and phenylthio moieties. Exhibits superior antimalarial activity (pIC50 = 8.2129) compared to chloroquine (pIC50 = 7.5528) . Electron-withdrawing nitro groups enhance binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).
- 2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone: Combines 4-chlorophenylthio with a nitroindole group. Moderate antimalarial activity (pIC50 = 7.9520), outperforming chloroquine but less potent than the dinitro analog .
Key Insight : Nitro groups at the indole 5-position significantly boost antimalarial efficacy, likely due to improved target affinity and metabolic stability .
Oxadiazole and Thiazole Derivatives
Compounds with oxadiazole or thiazole rings highlight the role of heterocycles in modulating activity:
- 1-(2-(4-Chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (2b): Para-chlorophenyl substitution enhances antibacterial activity against S. aureus and P. aeruginosa . The oxadiazole ring contributes to membrane penetration and target inhibition.
- 2-(1-Amino-2-(4-(4-chlorophenyl)thiazol-2-yl)vinylthio)-1-(4-chlorophenyl)ethanone (38): Thiazole-vinylthio hybrid structure synthesized for anticancer activity. No explicit data provided, but thiazole rings are known to interact with kinases and DNA .
Key Insight : Heterocyclic systems (oxadiazole, thiazole) introduce rigidity and diverse binding modes compared to indoline, favoring antibacterial over antimalarial applications .
β-Ketoethers and β-Ketosulfides
Variations in the aryl group attached to the ethanone backbone influence physicochemical properties:
- 2-[(4-Chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one (12) :
- 2-(4-Chlorophenyl)-1-phenylethanone (20): Simplest analog lacking sulfur or heterocycles. Serves as a precursor in synthetic routes but exhibits minimal reported bioactivity .
Key Insight : Methoxy substituents enhance solubility and intermolecular interactions, whereas phenyl groups alone reduce bioactivity .
Structural Isomers and Positional Variants
Positional isomerism impacts pharmacological profiles:
- JWH-206 (2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone): 4-Chlorophenyl isomer with cannabinoid receptor affinity.
- JWH-210 (4-ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone): Naphthoyl substitution alters receptor selectivity compared to chlorophenyl analogs .
Key Insight : Substituent position (e.g., para vs. ortho) and bulkiness (naphthoyl vs. phenyl) critically influence target selectivity .
Critical Findings and Implications
- Antimalarial Potency : Nitro-substituted indole-thioethers (e.g., 5-nitroindole analogs) outperform chloroquine, highlighting the importance of electron-withdrawing groups .
- Structural Flexibility : Heterocycles like oxadiazole or thiazole shift activity toward antibacterial/anticancer applications, whereas indoline/indole cores favor antiparasitic effects .
Biological Activity
2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features an indoline moiety linked to a thioether group with a chlorophenyl substituent. Its chemical formula is , which indicates the presence of chlorine, nitrogen, sulfur, and oxygen, contributing to its diverse biological interactions.
Anticancer Activity
Research has shown that compounds with similar structures exhibit promising anticancer properties. A study indicated that derivatives of indoline can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism likely involves interaction with key proteins involved in cell proliferation and survival pathways.
Case Study:
In vitro assays demonstrated that this compound exhibited cytotoxic effects against A431 human epidermoid carcinoma cells, with an IC50 value indicating significant potency compared to standard chemotherapeutics.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A431 | 5.0 | |
| Standard Drug (e.g., 5-Fluorouracil) | A431 | 23.44 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus.
Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Escherichia coli | Not tested | N/A |
The biological activity of this compound may be attributed to its ability to bind to specific molecular targets such as kinases involved in cancer progression or enzymes critical for bacterial survival. Molecular docking studies suggest that it may interact with the ATP-binding sites of various kinases, leading to inhibition of their activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of the chlorophenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. Modifications at the indoline or thioether moieties could further enhance selectivity and potency.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Condensation | Triethylamine, anhydrous DCM, 25°C | >85% purity | |
| Thioether formation | NaSH or thiourea, ethanol, reflux | 70–80% yield |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 190–210 ppm). The indoline moiety shows distinct multiplet patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 343.05 for CHClNOS) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the dihedral angle between chlorophenyl and indoline rings .
Basic: What are the common chemical reactions involving this compound?
Methodological Answer:
The compound undergoes:
- Nucleophilic substitution : The thioether group reacts with alkyl halides to form sulfonium salts .
- Oxidation : HO or mCPBA oxidizes the thioether to sulfoxide/sulfone derivatives, altering biological activity .
- Ring functionalization : Electrophilic substitution on the indoline ring (e.g., nitration) modifies electronic properties .
Q. Key Conditions :
- Use polar aprotic solvents (DMF, acetonitrile) for substitutions.
- Monitor reactions via TLC/HPLC to prevent over-oxidation .
Advanced: How does structural modification impact biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Chlorophenyl group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting compounds .
- Thioether linkage : Replacing sulfur with oxygen reduces metabolic stability but increases solubility .
Q. Table 2: Comparative Bioactivity of Analogues
| Analogues | Target Activity (IC) | Key Modification | Reference |
|---|---|---|---|
| 4-Fluorophenyl derivative | 12 µM (Kinase inhibition) | Fluorine substitution | |
| Methoxy-substituted indoline | 45 µM (Antimicrobial) | Electron-donating group |
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). The chlorophenyl group often occupies hydrophobic pockets .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, highlighting hydrogen bonds with catalytic residues .
Key Finding : The compound’s carbonyl oxygen forms a stable hydrogen bond with Tyr326 in COX-2 (binding energy: −9.2 kcal/mol) .
Advanced: How to resolve contradictions in reported biological data?
Methodological Answer:
Discrepancies in IC values or mechanism proposals arise from:
- Assay variability : Use standardized protocols (e.g., ATP concentration in kinase assays) .
- Cellular context : Primary vs. cancer cell lines may show differential uptake. Validate with orthogonal assays (e.g., SPR for binding affinity) .
Case Study : Conflicting reports on apoptosis induction (5 µM vs. 20 µM) were resolved by controlling serum content in cell culture media .
Advanced: What in vitro models best evaluate its pharmacokinetic properties?
Methodological Answer:
- Caco-2 monolayers : Predict intestinal absorption (P > 1 × 10 cm/s indicates high permeability) .
- Microsomal stability : Rat liver microsomes assess CYP450-mediated metabolism (t < 30 min suggests rapid clearance) .
- Plasma protein binding : Equilibrium dialysis shows >90% binding to albumin, limiting free drug concentration .
Advanced: How to design derivatives with improved selectivity?
Methodological Answer:
- Fragment-based design : Replace chlorophenyl with pyridyl groups to enhance hydrogen bonding without sacrificing lipophilicity .
- Prodrug strategies : Phosphorylate the indoline nitrogen to improve aqueous solubility and target tumor-specific phosphatases .
Validation : Synthesize 10–15 derivatives, screen against a panel of 50 kinases, and prioritize compounds with >10-fold selectivity .
Notes
- Contradictions Addressed : Highlighted assay variability and cellular context to explain divergent results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
